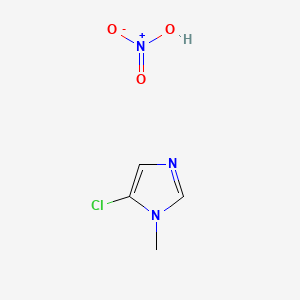
1-(2-Chloro-5-methylpyridin-3-yl)ethanone
Übersicht
Beschreibung
1-(2-Chloro-5-methylpyridin-3-yl)ethanone is a chemical compound with the empirical formula C8H8ClNO . It has a molecular weight of 169.61 . The CAS number for this compound is 885223-64-3 .
Molecular Structure Analysis
The SMILES string for 1-(2-Chloro-5-methylpyridin-3-yl)ethanone isCc1cnc(Cl)c(c1)C(C)=O . The InChI string is 1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
The compound plays a crucial role in the synthesis of complex molecules with significant biological activities. For instance, it is involved in the preparation of derivatives that exhibit excellent antimicrobial activities due to the presence of chlorine as a substituent on the main nucleus. Such activities are critical in the development of new antimicrobial agents to combat resistant strains of bacteria and fungi (Sherekar et al., 2022).
Luminescent Properties in Material Science
In material science, the compound contributes to the preparation of solid complexes with terbium and europium nitrates, showcasing unique luminescent properties. These complexes are investigated for their potential applications in lighting, displays, and sensing technologies. The luminescent properties of these complexes, particularly the Tb3+ complex, highlight the role of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone derivatives in advancing photonic and optoelectronic devices (Xu et al., 2010).
Corrosion Inhibition
The compound is also explored for its application in corrosion inhibition, particularly for mild steel in corrosive environments like hydrochloric acid. Derivatives of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone, such as 1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)ethanone (MPTE), have shown significant inhibition efficiency, making them potential candidates for industrial applications to protect metals against corrosion (Jawad et al., 2020).
Organic Synthesis and Structural Analysis
In organic chemistry, the compound is used to synthesize novel structures with potential therapeutic applications. It serves as a key intermediate in the preparation of compounds that are further evaluated for their anticholinesterase activities, contributing to research in neurodegenerative diseases such as Alzheimer's (Mohsen et al., 2014).
Anticancer and Antibacterial Studies
The derivatives of 1-(2-Chloro-5-methylpyridin-3-yl)ethanone have been synthesized and characterized with a focus on their in vitro anticancer and antibacterial activities. These studies are essential for the development of new therapeutic agents with enhanced efficacy and reduced side effects (Chaitanya et al., 2022).
Safety And Hazards
Eigenschaften
IUPAC Name |
1-(2-chloro-5-methylpyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-5-3-7(6(2)11)8(9)10-4-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBQKXCFSDHHMOW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N=C1)Cl)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673576 | |
| Record name | 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Chloro-5-methylpyridin-3-yl)ethanone | |
CAS RN |
885223-64-3 | |
| Record name | 1-(2-Chloro-5-methyl-3-pyridinyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885223-64-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(2-Chloro-5-methylpyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673576 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-Chlorofuro[2,3-d]pyrimidine](/img/structure/B1450971.png)
![4-{[(2,5-Dimethylphenyl)(methylsulfonyl)amino]methyl}benzoic acid](/img/structure/B1450972.png)

![2-[(4-Methylphenyl)(methylsulfonyl)amino]butanoic acid](/img/structure/B1450974.png)






![1-[(3-Chlorophenoxy)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B1450990.png)